![molecular formula C32H22O2 B14321582 (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] CAS No. 107508-59-8](/img/structure/B14321582.png)
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and two acenaphthylene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with acenaphthene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the acenaphthylene moieties.
p-Acetylacetophenone: Contains a phenylene group with acetyl substituents but differs in the overall structure.
1,4-Diacetylbenzene: Another related compound with a simpler structure.
Uniqueness
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is unique due to the presence of both phenylene and acenaphthylene groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.
Eigenschaften
CAS-Nummer |
107508-59-8 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[4-(1,2-dihydroacenaphthylene-5-carbonyl)phenyl]-(1,2-dihydroacenaphthylen-5-yl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-17-15-21-9-7-19-3-1-5-25(27)29(19)21)23-11-13-24(14-12-23)32(34)28-18-16-22-10-8-20-4-2-6-26(28)30(20)22/h1-6,11-18H,7-10H2 |
InChI-Schlüssel |
SPHUSTABFYWQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=C6CCC7=C6C5=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


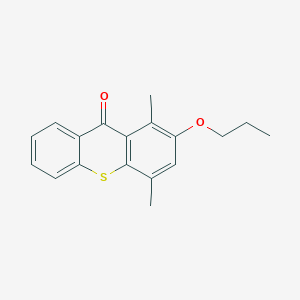
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
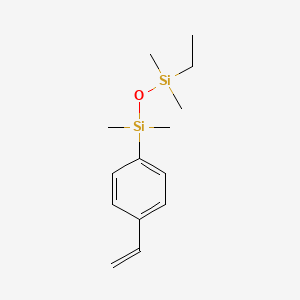
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
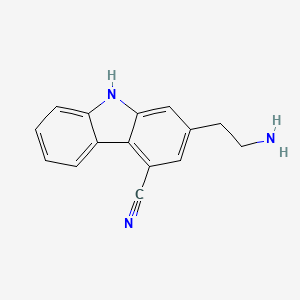
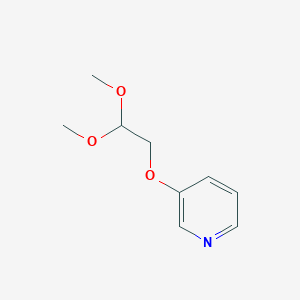
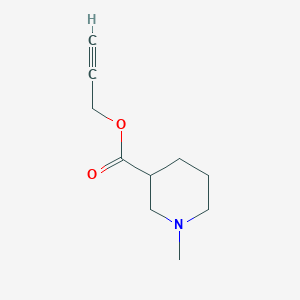
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
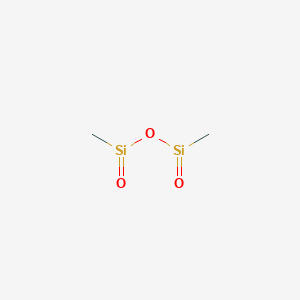
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

